molecular formula C12H13Cl2FN2 B3095745 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride CAS No. 1269050-32-9

1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride

Cat. No. B3095745
CAS RN: 1269050-32-9
M. Wt: 275.15
InChI Key: RPBNKZRPKLSSAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in the literature . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular formula of “1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride” is C10H13FN2 • 2HCl . The molecular weight is 253.1 g/mol . The SMILES string representation of the molecule is FC(C=C1)=CC=C1N2CCNCC2.Cl.Cl .

Scientific Research Applications

Radiopharmaceutical Development

1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride has been explored in the synthesis of compounds for imaging dopamine D4 receptors. A study by Eskola et al. (2002) focused on developing a radiopharmaceutical candidate, synthesizing a compound with a high specific radioactivity using this chemical. This research highlights its potential in developing diagnostic tools for neurological disorders (Eskola et al., 2002).

Cancer Research

In cancer research, Schroeder et al. (2009) identified compounds using 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine dihydrochloride as potent Met kinase inhibitors. These compounds showed promise in tumor stasis in gastric carcinoma models, underscoring their potential in cancer therapeutics (Schroeder et al., 2009).

Chemical Synthesis and Material Science

Dehghanpour et al. (2009, 2010) investigated the synthesis and characterization of mercury(I) and platinum(II) complexes with ligands derived from 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine. These studies contribute to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Dehghanpour et al., 2009) (Dehghanpour et al., 2010).

Drug Discovery

Vacher et al. (1999) studied novel derivatives of 2-pyridinemethylamine, including compounds related to 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine, as selective agonists at 5-HT1A receptors. These findings are significant for developing new treatments for mood disorders (Vacher et al., 1999).

Neuropharmacology

Harrison et al. (2001) researched the synthesis and pharmacological properties of a neurokinin-1 receptor antagonist, incorporating a structure related to 1-(4-Fluorophenyl)-1-pyridin-4-ylmethanamine. This compound showed potential for clinical applications in treating emesis and depression (Harrison et al., 2001).

properties

IUPAC Name

(4-fluorophenyl)-pyridin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBNKZRPKLSSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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